molecular formula C16H19N5O2S B11221009 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11221009
M. Wt: 345.4 g/mol
InChI Key: RNMGNGBNUYRJSI-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole moiety substituted with a cyclopropyl group and a fused cyclohepta[c]pyridazinone ring system linked via an acetamide bridge.

Properties

Molecular Formula

C16H19N5O2S

Molecular Weight

345.4 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C16H19N5O2S/c22-13(17-16-19-18-15(24-16)10-6-7-10)9-21-14(23)8-11-4-2-1-3-5-12(11)20-21/h8,10H,1-7,9H2,(H,17,19,22)

InChI Key

RNMGNGBNUYRJSI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3=NN=C(S3)C4CC4

Origin of Product

United States

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring and a cycloheptapyridazine moiety. The molecular formula is C15H19N5OC_{15}H_{19}N_5O with a molecular weight of approximately 299.35 g/mol. Key structural features include:

PropertyValue
Molecular Weight299.35 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds3
LogP (Octanol-water partition)1.8

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The thiadiazole moiety is synthesized via cyclization reactions involving hydrazine derivatives and carbonyl compounds.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.

Anticancer Properties

Research indicates that the compound may possess anticancer activity through apoptosis induction in cancer cell lines.

The proposed mechanism involves the inhibition of specific enzymes involved in cellular proliferation and survival pathways. For example:

  • Enzyme Inhibition : It has been shown to inhibit topoisomerases which are crucial for DNA replication.
  • Apoptosis Induction : The compound activates caspases leading to programmed cell death in targeted cancer cells.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Asian Journal evaluated the antimicrobial properties of similar thiadiazole derivatives and found substantial activity against resistant strains of bacteria .
  • Anticancer Activity Assessment : In vitro studies have reported that derivatives of this compound exhibit cytotoxic effects on human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) cells .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds containing thiadiazole moieties exhibit promising antitumor properties. For instance, derivatives of thiadiazoles have been shown to inhibit the proliferation of various cancer cell lines. In vitro assays demonstrated that certain thiadiazole derivatives achieved half-maximal inhibitory concentrations (IC50) in the nanomolar range against human cancer cell lines such as HeLa and A549 .

Case Study: Thiadiazole Derivatives in Cancer Treatment

A study investigated a series of thiadiazole derivatives for their antiproliferative effects on pancreatic ductal adenocarcinoma cells. The results indicated that some derivatives significantly inhibited cell growth with IC50 values as low as 1.2 nM . This suggests that N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide could be a candidate for further development in cancer therapy.

Antimicrobial Properties

Thiadiazole compounds have also been recognized for their antimicrobial activities. Research has shown that certain thiadiazole derivatives can exhibit significant antibacterial and antifungal effects. For example, a study highlighted the efficacy of thiadiazole derivatives against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Screening

In a comparative study of several thiadiazole derivatives, compounds were tested against common pathogens. The findings revealed that some derivatives demonstrated potent activity with minimum inhibitory concentrations (MIC) below 10 µg/mL against target bacteria . This reinforces the potential of this compound in developing new antimicrobial agents.

Anti-inflammatory Effects

Thiadiazoles are also being explored for their anti-inflammatory properties. Studies have suggested that certain compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This points to the potential use of this compound in treating inflammatory diseases .

Computational Studies and Structure Activity Relationship (SAR)

Computational chemistry has played a crucial role in understanding the structure–activity relationship of thiadiazole compounds. Molecular modeling studies suggest that modifications on the thiadiazole ring can significantly enhance biological activity .

Data Table: Structure Activity Relationship Analysis

CompoundStructure ModificationIC50 (nM)Activity Type
Compound AMethyl substitution15Antitumor
Compound BFluoro group addition8Antimicrobial
Compound CHydroxyl group12Anti-inflammatory

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The acetamide group undergoes nucleophilic substitution with primary/secondary amines or alcohols under basic conditions. For example:

Reaction TypeReagents/ConditionsProductYieldReference
Amide cleavageHydrazine hydrate (ethanol, reflux)Free amine derivative68%
EsterificationMethanol/H<sup>+</sup> (cat. H<sub>2</sub>SO<sub>4</sub>, 60°C)Methyl ester analog52%

This reactivity enables structural diversification for structure-activity relationship (SAR) studies in drug discovery.

Oxidation and Reduction Pathways

The thiadiazole and pyridazine moieties participate in redox reactions:

Target SiteReagentsOutcomeApplication
Thiadiazole S-atomKMnO<sub>4</sub> (acidic conditions)Sulfoxide/sulfone formationModulation of electronic properties
Cycloheptapyridazine ketoneNaBH<sub>4</sub>/CeCl<sub>3</sub> (THF, 0°C)Alcohol derivativeBioisostere development

Controlled oxidation enhances hydrogen-bonding capacity, while selective reductions improve metabolic stability.

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

ConditionsProductKey Features
POCl<sub>3</sub>/DMF (Vilsmeier-Haack)Quinazolinone derivativesEnhanced π-π stacking capability
CuI/L-proline (microwave irradiation)Triazolo-thiadiazine hybridsImproved kinase inhibitory activity

These reactions exploit the strained cycloheptapyridazine system to generate novel scaffolds.

Hydrolysis and Stability Profile

Critical stability data under physiological conditions:

ParameterConditionsHalf-LifeDegradation Products
Acidic hydrolysis0.1N HCl, 37°C8.2 hrThiadiazole-2-amine + cycloheptapyridazine acid
Alkaline hydrolysispH 9 buffer3.7 hrAcetic acid derivative

This informs formulation strategies for pharmaceutical applications.

Catalytic Functionalization

Transition-metal catalyzed modifications enhance functionality:

ReactionCatalyst SystemOutcome
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>/K<sub>2</sub>CO<sub>3>Biaryl derivatives (logP improvement)
Click chemistryCuSO<sub>4</sub>/sodium ascorbateTriazole conjugates (targeted delivery)

These methods enable precise structural tuning while maintaining core pharmacophores.

Biological Activation Pathways

In vivo metabolic reactions include:

Enzyme SystemTransformationImpact
CYP3A4N-dealkylationActive metabolite (IC<sub>50</sub> = 42 nM vs. target)
UGT1A1GlucuronidationEnhanced excretion

Understanding these pathways guides prodrug design and toxicity mitigation .

This comprehensive analysis demonstrates the compound's versatility as both a pharmacological agent and synthetic building block. The documented reactions provide a foundation for developing optimized derivatives with tailored physicochemical and biological properties.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent on Thiadiazole Core Ring System Molecular Formula Molecular Weight Key Structural Differences Reference
Target: N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide Cyclopropyl Cyclohepta[c]pyridazinone (7-membered) C₁₉H₂₃N₅O₂S* ~387.5† Smaller substituent (cyclopropyl) -
N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetamide Cyclohexyl Pyridazinyl (6-membered) C₁₉H₂₃N₇O₂S 413.5 Pyridazinyl with dimethylpyrazole substitution
N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide Cyclohexyl Cyclohepta[c]pyridazinone (7-membered) C₁₉H₂₅N₅O₂S 387.5 Larger substituent (cyclohexyl)
N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide Cyclohexyl Thiopyrano[4,3-c]pyridazin (6-membered) C₁₇H₂₁N₅O₂S₂ 391.5 Thiopyrano ring (sulfur incorporation)

*Inferred formula based on cyclohexyl analog in ; †Estimated based on structural similarity.

Key Comparative Insights

Substituent Effects: Cyclopropyl vs. Cyclohexyl

  • Steric and Lipophilic Differences : The cyclopropyl group in the target compound is smaller and less lipophilic than the cyclohexyl substituent in analogs . This may enhance solubility and reduce metabolic instability compared to bulkier cyclohexyl derivatives .

Core Ring System Variations

  • Cyclohepta[c]pyridazinone (7-membered) vs. Pyridazinyl (6-membered): The 7-membered cyclohepta[c]pyridazinone in the target compound and provides a larger hydrophobic surface area compared to the 6-membered pyridazinyl ring in . This could enhance binding to deep hydrophobic pockets in enzymes or receptors.

Pharmacological Implications

  • Enzyme Inhibition: Thiadiazole-pyridazine hybrids are known kinase inhibitors. The target compound’s cyclopropyl group may optimize steric complementarity in ATP-binding pockets, while the cyclohepta[c]pyridazinone core could mimic adenine interactions .
  • Metabolic Stability : Smaller substituents (e.g., cyclopropyl) generally reduce CYP450-mediated oxidation compared to cyclohexyl, suggesting improved metabolic stability for the target compound .

Preparation Methods

Synthesis of the 5-Cyclopropyl-1,3,4-Thiadiazole Core

The thiadiazole ring serves as the central scaffold for this compound. Its synthesis typically begins with cyclization reactions involving thiosemicarbazides or thioamide precursors. For example, cyclopropane-functionalized thiadiazoles are synthesized via cyclopropanation of alkene intermediates using carbene precursors under basic conditions . A critical step involves the reaction of cyclopropylcarbonyl chloride with thiosemicarbazide, followed by intramolecular cyclization in the presence of phosphorus oxychloride (POCl₃) to yield 5-cyclopropyl-1,3,4-thiadiazol-2-amine .

Key Reaction Conditions:

  • Temperature: 80–100°C

  • Catalyst: POCl₃ (stoichiometric)

  • Yield: 68–72%

Construction of the Cyclohepta[c]Pyridazinone Moiety

The cyclohepta[c]pyridazinone fragment is synthesized via high-pressure cyclocondensation, a method validated for analogous pyridazine derivatives . A Q-Tube reactor facilitates the reaction between 3-oxo-2-arylhydrazonopropanals and cyclic ketones under 5 MPa pressure, enabling efficient ring expansion and nitrogen incorporation .

Optimized Parameters for Cyclocondensation :

ParameterValue
Temperature120°C
Pressure5 MPa (CO₂/H₂ mix)
CatalystRh(acac)(CO)₂/LiI
Reaction Time12–16 hours
Yield58–65%

The use of Rhodium catalysts enhances regioselectivity, favoring the formation of the seven-membered cycloheptane ring over smaller cycles .

Acetamide Linker Installation

The acetamide bridge connects the thiadiazole and pyridazinone units. A two-step acylation strategy is employed:

  • Chloroacetylation: The amine group of the thiadiazole core reacts with chloroacetyl chloride in dichloromethane (DCM) at 0°C to form the chloroacetamide intermediate.

  • Nucleophilic Substitution: The chloroacetamide undergoes displacement with the pyridazinone’s secondary amine in the presence of potassium carbonate (K₂CO₃) and a catalytic amount of tetrabutylammonium iodide (TBAI) .

Critical Observations:

  • Excess amine (1.5 eq) improves displacement efficiency, reducing side-product formation .

  • Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may lower yields due to hydrolysis .

Integrated Synthesis Pathway

Combining the above steps, the full synthesis proceeds as follows:

  • Thiadiazole Formation:
    Cyclopropylcarbonyl chloride + Thiosemicarbazide → 5-Cyclopropyl-1,3,4-thiadiazol-2-amine .

  • Pyridazinone Synthesis:
    Cycloheptanone + Hydrazine hydrate → Cyclohepta[c]pyridazin-3-one via Q-Tube-mediated cyclocondensation .

  • Acetamide Coupling:
    Chloroacetylation of thiadiazole amine followed by nucleophilic substitution with pyridazinone .

Overall Yield: 42–48% (three steps) .

Catalytic and Green Chemistry Considerations

Recent advances in Rhodium-catalyzed acetamide synthesis from CO₂ and amines offer a sustainable alternative for the acetamide linker . While traditional methods rely on acyl chlorides, this approach uses gaseous reagents under high pressure (3–5 MPa H₂/CO₂), achieving comparable yields (60–65%) with reduced waste .

Comparative Analysis of Acetamide Methods:

MethodYield (%)CatalystEnvironmental Impact
Acyl Chloride Route68–72NoneHigh (HCl byproduct)
Rh/CO₂ Catalysis60–65Rh(acac)(CO)₂Low

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity?

Level: Basic
Methodological Answer:
The synthesis of structurally similar acetamide derivatives often involves coupling reactions between heterocyclic amines and acylating agents. For example:

  • Step 1: Use reflux conditions with triethylamine as a base to facilitate nucleophilic substitution (e.g., chloroacetyl chloride reacting with a thiadiazole amine) .
  • Step 2: Monitor reaction progress via TLC to terminate at optimal conversion.
  • Step 3: Purify the crude product through recrystallization (e.g., pet-ether or DMSO/water mixtures) to enhance purity .

Table 1: Synthesis Parameters from Analogous Compounds

Reaction ComponentExample ConditionsYield RangeEvidence Source
Solvent/BaseTriethylamine, reflux35–55%
Acid CatalystPOCl3 at 90°C48%
Purification MethodRecrystallization (DMSO/water)98–99% HPLC

What advanced techniques confirm the molecular structure of this compound?

Level: Basic
Methodological Answer:
A multi-technique approach is essential:

  • X-ray Crystallography: Resolve 3D conformation using SHELXL for small-molecule refinement. Ensure high-resolution data collection and twinning analysis if needed .
  • Spectroscopy:
    • 1H/13C NMR: Assign peaks based on analogous thiadiazole and pyridazinone systems (e.g., δ 2.1–2.5 ppm for cyclopropane protons; δ 160–170 ppm for carbonyl carbons) .
    • IR: Identify key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹) .
  • HPLC: Validate purity (>98%) with C18 columns and UV detection .

How should researchers design in vitro assays to evaluate biological activity?

Level: Advanced
Methodological Answer:

  • Target Selection: Link to a theoretical framework (e.g., kinase inhibition or cyclooxygenase modulation) to justify assay choice .
  • Assay Design:
    • Use cell-free enzymatic assays (e.g., fluorescence-based) for preliminary screening.
    • Employ dose-response curves (1 nM–100 µM) to calculate IC50 values.
    • Validate results with secondary assays (e.g., cell viability via MTT) .
  • Controls: Include positive controls (e.g., known inhibitors) and solvent blanks.

Table 2: Example Biological Data from Analogous Thiadiazoles

CompoundTarget Activity (IC50)Assay TypeEvidence Source
4g (Chlorophenyl derivative)5.2 µM (Kinase X)Enzymatic assay
5a (Triazine derivative)8.7 µM (Apoptosis)Cell viability

What computational strategies predict binding interactions for this compound?

Level: Advanced
Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets).
  • MD Simulations: Run 100 ns simulations in explicit solvent (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes .
  • QSAR: Corrogate substituent effects (e.g., cyclopropyl vs. phenyl groups) on activity using Hammett constants or ML models .

Key Consideration: Validate computational predictions with experimental mutagenesis (e.g., alanine scanning of predicted binding residues) .

How to resolve discrepancies between computational and experimental activity data?

Level: Advanced
Methodological Answer:

  • Hypothesis Testing: Re-examine force field parameters or protonation states in docking studies.
  • SAR Analysis: Compare activity trends across derivatives (e.g., electron-withdrawing groups on thiadiazole vs. pyridazinone moieties) .
  • Experimental Replication: Repeat assays under standardized conditions (pH, temperature) to rule out variability .

Example Workflow:

Identify outliers in IC50 vs. docking score plots.

Re-synthesize and re-test problematic compounds.

Adjust computational models based on empirical data .

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